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Compound of Interest

Compound Name: Tie2 kinase inhibitor 2

Cat. No.: B593661 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structural and functional aspects of

Tie2 inhibition by compound 7, a selective Tie2 kinase inhibitor. The information presented

herein is a synthesis of publicly available data and is intended to serve as a comprehensive

resource for researchers in the fields of angiogenesis, oncology, and drug development.

Introduction to Tie2 and its Role in Angiogenesis
The TEK receptor tyrosine kinase (Tie2), also known as CD202b, is a critical regulator of

vascular development and homeostasis. Predominantly expressed on endothelial cells, Tie2

and its angiopoietin ligands (Ang1 and Ang2) form a signaling axis that governs vascular

stability, permeability, and angiogenesis. Dysregulation of the Tie2 signaling pathway is

implicated in various pathologies, including tumor growth and metastasis, and diabetic

retinopathy, making it an attractive target for therapeutic intervention.

Compound 7: A Selective Tie2 Kinase Inhibitor
Compound 7, also referred to as Tie2 kinase inhibitor 2, has been identified as a selective

inhibitor of Tie2 kinase activity. Its chemical formula is C31H35N3O5, and its CAS number is

1020412-97-8.

Quantitative Data for Compound 7
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The inhibitory activity of compound 7 against Tie2 has been characterized through various

biochemical and cellular assays. The key quantitative data are summarized in the table below.

Parameter Value Assay Type Reference

IC50 (Inhibition of Tie2

Kinase Activity)
1 µM Kinase Assay [1][2]

IC50 (Inhibition of

Ang1-induced Tie2

Autophosphorylation)

0.3 µM Cellular Assay [3][4]

Ki (Binding Affinity for

Tie2)
1.3 µM - [5][6]

Structural Basis of Tie2 Inhibition by Compound 7
While a publicly available co-crystal structure of Tie2 in complex with compound 7 is not

available, insights into its binding mode can be inferred from computational modeling and

pharmacophore studies of Tie2 inhibitors. It is generally understood that small molecule kinase

inhibitors, such as compound 7, act by competing with ATP for binding to the kinase domain,

thereby preventing autophosphorylation and downstream signaling.

Based on the structure of other kinase inhibitors and modeling studies, the binding of

compound 7 to the ATP-binding pocket of the Tie2 kinase domain is likely stabilized by a

network of hydrogen bonds and hydrophobic interactions. The pyridinecarboxylic acid moiety of

compound 7 may form key hydrogen bonds with the hinge region of the kinase domain, a

common interaction for kinase inhibitors. The cyclohexylethyl and 4-methylphenoxy groups are

likely to occupy hydrophobic pockets within the active site, contributing to the potency and

selectivity of the inhibitor.

Tie2 Signaling Pathway
The following diagram illustrates the canonical Tie2 signaling pathway and the point of

inhibition by compound 7.
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Tie2 Signaling Pathway and Inhibition by Compound 7.

Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the

inhibitory activity of compound 7.

In Vitro Tie2 Kinase Assay
This assay measures the direct inhibitory effect of compound 7 on the enzymatic activity of the

Tie2 kinase domain.
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Workflow for an In Vitro Tie2 Kinase Assay.
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Protocol:

A reaction mixture containing recombinant human Tie2 kinase domain, a generic tyrosine

kinase substrate (e.g., poly(Glu,Tyr) 4:1), and kinase assay buffer is prepared.

Compound 7, dissolved in a suitable solvent (e.g., DMSO), is added to the reaction mixture

at a range of concentrations.

The kinase reaction is initiated by the addition of ATP (often radiolabeled, such as

[γ-33P]ATP).

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g.,

30°C for 40 minutes).

The reaction is terminated by the addition of a stop solution, such as phosphoric acid.

The amount of phosphorylated substrate is quantified. In the case of a radiometric assay, this

involves spotting the reaction mixture onto a filter, washing away unincorporated ATP, and

measuring the incorporated radioactivity using a scintillation counter.

The percentage of inhibition at each concentration of compound 7 is calculated relative to a

control reaction without the inhibitor, and the IC50 value is determined by fitting the data to a

dose-response curve.

Cellular Tie2 Autophosphorylation Assay
This assay assesses the ability of compound 7 to inhibit the ligand-induced

autophosphorylation of the Tie2 receptor in a cellular context.
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Workflow for a Cellular Tie2 Autophosphorylation Assay.
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Protocol:

Human umbilical vein endothelial cells (HUVECs) or another suitable endothelial cell line are

cultured to near confluence.

The cells are serum-starved for a period to reduce basal receptor tyrosine kinase activity.

The cells are pre-treated with various concentrations of compound 7 for a specified time.

The cells are then stimulated with a Tie2 agonist, typically Angiopoietin-1 (Ang1), to induce

receptor autophosphorylation.

Following stimulation, the cells are lysed, and the total protein is collected.

The levels of phosphorylated Tie2 (p-Tie2) and total Tie2 are assessed by Western blot

analysis using specific antibodies.

The band intensities are quantified, and the ratio of p-Tie2 to total Tie2 is calculated for each

concentration of compound 7.

The IC50 value is determined by plotting the percentage of inhibition of Ang1-induced

phosphorylation against the log concentration of compound 7.

Conclusion
Compound 7 is a selective inhibitor of the Tie2 kinase that demonstrates potent activity in both

biochemical and cellular assays. While the precise structural details of its interaction with the

Tie2 kinase domain await elucidation by X-ray crystallography, computational modeling

provides a plausible binding mode consistent with that of other ATP-competitive kinase

inhibitors. The data and methodologies presented in this guide offer a comprehensive overview

for researchers working on the development of novel anti-angiogenic therapies targeting the

Tie2 signaling pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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